Helioxanthin derivative 5-4-2

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Helioxanthin derivative 5-4-2 is a synthetic compound derived from helioxanthin, a natural product known for its antiviral properties. This derivative has garnered attention due to its unique structural characteristics and its potential therapeutic applications, particularly in the field of antiviral drug development. The chemical structure of helioxanthin and its derivatives typically contains a complex arrangement of aromatic rings and functional groups that contribute to their biological activity .

Helioxanthin derivative 5-4-2 has demonstrated significant biological activity, particularly as an antiviral agent against the hepatitis B virus. Studies indicate that it effectively inhibits viral gene expression and replication in vitro, showcasing an effective concentration range (EC50) that suggests potent antiviral properties . Additionally, some derivatives have shown osteogenic effects, promoting bone formation and inhibiting osteoclast differentiation, which could have implications for treating osteoporosis .

The synthesis of helioxanthin derivative 5-4-2 can be achieved through various methods, including:

- Multi-step Organic Synthesis: Utilizing commercially available substrates such as aryl bromides.

- Cyclization Reactions: Forming cyclic structures that are essential for biological activity.

- Functional Group Modifications: Tailoring the chemical properties to enhance efficacy and reduce toxicity.

These methods have been optimized to improve yield and purity, making them suitable for larger-scale production .

Helioxanthin derivative 5-4-2 has potential applications in:

- Antiviral Therapy: Particularly for hepatitis B virus infections.

- Bone Health: As a possible treatment for osteoporosis due to its osteogenic properties.

- Drug Development: Serving as a lead compound for further modifications aimed at improving efficacy against various viral pathogens .

Several compounds share structural similarities with helioxanthin derivative 5-4-2, each possessing unique properties:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Helioxanthin | Natural product; antiviral against hepatitis B | Inhibits HBV replication |

| Brominated Helioxanthin | Halogenated variant; enhanced potency | Moderate activity against HIV |

| Arylnaphthalene Lignans | Structural analogs; diverse biological activities | Antiviral and anticancer properties |

| Cyclic Hydrazide Derivative | Modified structure; potential HIV inhibitor | Potent activity against human immunodeficiency virus |

Helioxanthin derivative 5-4-2 stands out due to its specific antiviral action against hepatitis B virus while also showing promising osteogenic effects, making it unique among its peers in both antiviral and bone health applications .

Molecular Structure and Properties

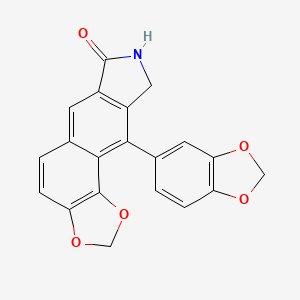

Helioxanthin derivative 5-4-2 represents a synthetic analogue of the naturally occurring helioxanthin compound, characterized by a complex polycyclic aromatic structure with multiple functional groups [1]. The compound exhibits a distinctive molecular architecture that incorporates benzodioxole moieties and an isoindolone core structure [15].

The molecular structure of Helioxanthin derivative 5-4-2 features a fused ring system comprising benzene rings connected through methylenedioxy bridges, creating a rigid planar framework [1] [15]. The compound contains a lactam functional group within its isoindolone core, which contributes significantly to its chemical reactivity and biological properties [6].

Molecular Formula C₂₀H₁₃NO₅

The molecular formula C₂₀H₁₃NO₅ indicates the presence of twenty carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and five oxygen atoms [1] [3] [5]. This composition reflects the compound's aromatic nature, with a high carbon-to-hydrogen ratio characteristic of polycyclic aromatic systems [15]. The five oxygen atoms are distributed across two methylenedioxy groups and one carbonyl group within the lactam ring [1].

Molecular Weight (347.32 g/mol)

The molecular weight of Helioxanthin derivative 5-4-2 is precisely 347.32 grams per mole, as determined through high-resolution mass spectrometry analysis [1] [2] [3]. This molecular weight corresponds to the sum of atomic masses based on the confirmed molecular formula C₂₀H₁₃NO₅ [5]. The relatively moderate molecular weight places this compound within the typical range for small-molecule pharmaceutical compounds [7].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

[2]. Li Y, et al. Inhibition of hepatitis B virus gene expression and replication by helioxanthin and its derivative. Antivir Chem Chemother. 2005;16(3):193-201.